molecular formula C19H12Cl2O5 B3587424 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate

Cat. No.: B3587424
M. Wt: 391.2 g/mol
InChI Key: XMVDZHAETXIHDD-UHFFFAOYSA-N
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Description

8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate: is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core substituted with an acetyl group, a methyl group, and a dichlorobenzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Esterification: The hydroxyl group at the 7-position of the coumarin is esterified with 3,4-dichlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The acetyl group is introduced at the 8-position through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex coumarin derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the dichlorobenzoate moiety.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential anti-inflammatory and anticoagulant properties.
  • Evaluated for its cytotoxic effects against cancer cell lines.

Industry:

  • Utilized in the development of fluorescent dyes and sensors.
  • Applied in the formulation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammation or coagulation pathways, leading to anti-inflammatory or anticoagulant effects. The dichlorobenzoate moiety can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Comparison:

  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate: Similar structure but with methoxy groups instead of chlorine atoms, which may affect its reactivity and biological activity.
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Contains a single chlorine atom, potentially altering its lipophilicity and interaction with biological targets.
  • 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: The presence of a methoxy group can influence its electronic properties and reactivity compared to the dichlorobenzoate derivative.

The uniqueness of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dichlorobenzoate lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8-acetyl-4-methyl-2-oxochromen-7-yl) 3,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O5/c1-9-7-16(23)26-18-12(9)4-6-15(17(18)10(2)22)25-19(24)11-3-5-13(20)14(21)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVDZHAETXIHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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